molecular formula C6H4BrFO B1288921 3-Bromo-5-fluorophenol CAS No. 433939-27-6

3-Bromo-5-fluorophenol

Cat. No.: B1288921
CAS No.: 433939-27-6
M. Wt: 191 g/mol
InChI Key: JCPJGUPQZDEZQH-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorophenol (CAS 433939-27-6) is a halogenated phenol derivative with the molecular formula C₆H₄BrFO and a molecular weight of 191.00 g/mol. It features three functional groups: a hydroxyl (-OH), bromine (-Br), and fluorine (-F) substituent at positions 1, 3, and 5, respectively, on the benzene ring . This trifunctional structure enables diverse reactivity:

  • Hydroxyl group: Participates in nucleophilic substitutions and Mitsunobu reactions.
  • Bromine: Suitable for metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).
  • Fluorine: Enhances binding affinity in pharmaceuticals and resists metabolic degradation .

Preparation Methods

Detailed Reaction Mechanisms

Understanding the mechanisms behind these reactions is crucial for optimizing yields and purities.

Nucleophilic Aromatic Substitution

The hydroxy group in 3-Bromo-5-fluorophenol can engage in nucleophilic aromatic substitution reactions due to its electron-withdrawing effects, which stabilize negative charges on the aromatic ring during nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

The bromide group in this compound is particularly reactive in metal-catalyzed cross-coupling reactions, allowing for further functionalization and diversification of chemical structures in synthetic pathways.

Comparative Analysis of Preparation Methods

The following table summarizes key preparation methods for this compound, highlighting yields, reaction conditions, and notable characteristics:

Method Starting Material Reagents/Catalysts Temperature (°C) Yield (%) Notes
Synthesis from Bromobenzene Bromobenzene Lithium trifluoride Elevated Variable Effective for initial fluorination
Hydrolysis of 3-Bromo-1-fluorobenzene 3-Bromo-1-fluorobenzene Calcium hydroxide or sodium hydroxide 190 - 250 High Requires pressure; copper catalyst needed
Reaction with Alcohol Intermediate products Sodium iodide, sodium carbonate Alkaline conditions Variable Useful for final conversion to phenol

Chemical Reactions Analysis

3-Bromo-5-fluorophenol undergoes various types of chemical reactions due to its functional groups :

    Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

    Mitsunobu Reactions: The hydroxy group is also capable of undergoing Mitsunobu reactions.

    Metal-Catalysed Cross-Coupling: The bromide group is well-suited for metal-catalysed cross-coupling reactions.

    Nucleophilic Aromatic Substitution: The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution.

Common reagents used in these reactions include sodium iodide, sodium carbonate, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-fluorophenol is widely used in scientific research due to its unique reactivity and functional groups :

    Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It is used as a molecular scaffold for the synthesis of active pharmaceutical ingredients (APIs), including anticancer agents.

    Biological Research: It is utilized to study the reaction mechanisms and properties of organic molecules.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorophenol involves its functional groups :

    Hydroxy Group: Undergoes nucleophilic substitution and Mitsunobu reactions.

    Bromide Group: Participates in metal-catalysed cross-coupling reactions.

    Fluoride Substituent: Reacts with nucleophiles via nucleophilic aromatic substitution or enhances the binding affinity of synthesized APIs.

These reactions allow this compound to act as a versatile building block in the synthesis of complex molecules.

Comparison with Similar Compounds

Physical Properties :

  • Purity : >98% (GC)
  • Melting Point : 36–40°C
  • Appearance : White crystalline powder .

Regioisomeric Bromo/Fluoro Phenols

Compound CAS Number Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
3-Bromo-5-fluorophenol 433939-27-6 3-Br, 5-F 191.00 36–40 Cross-coupling reactions, anticancer APIs
2-Bromo-5-fluorophenol 147460-41-1 2-Br, 5-F 190.99 42–44 Limited literature on specific applications
4-Bromo-2-fluorophenol 2105-94-4 4-Br, 2-F 190.99 Not reported Used in LCD component synthesis

Key Differences :

  • Regiochemistry: Positional isomerism affects electronic properties and steric hindrance. For example, this compound’s meta-substitution pattern optimizes spatial compatibility in drug-receptor interactions .
  • Reactivity : Bromine at position 3 (vs. 2 or 4) enhances leaving-group ability in cross-couplings due to reduced steric hindrance .

Chloro/Fluoro Analogues

Compound CAS Number Substituents Molecular Weight (g/mol) Key Reactivity/Applications
3-Chloro-5-fluorophenol 327056-73-5 3-Cl, 5-F 146.55 Less reactive in cross-couplings vs. bromo analogues
2-Chloro-5-fluorophenol N/A 2-Cl, 5-F 146.55 Intermediate in agrochemical synthesis

Comparison :

  • Halogen Effects : Bromine’s larger atomic radius and polarizability make it superior to chlorine in Suzuki-Miyaura couplings, as evidenced by higher yields in API syntheses .
  • Cost : Chloro derivatives are generally cheaper but less versatile in metal-mediated reactions.

Trifluoromethyl and Multi-Halogenated Derivatives

Compound CAS Number Substituents Molecular Weight (g/mol) Applications
3-Bromo-5-(trifluoromethyl)phenol 1025718-84-6 3-Br, 5-CF₃ 241.01 High electron-withdrawing effects for SNAr
3-Bromo-5-chloro-2-fluorophenol 1804897-55-9 3-Br, 5-Cl, 2-F 225.45 Multi-halogenated scaffold for diversity-oriented synthesis

Key Insights :

  • Electronic Effects : Trifluoromethyl groups increase electrophilicity, accelerating nucleophilic aromatic substitution (SNAr) but reducing compatibility with sensitive reagents .
  • Synthetic Complexity: Multi-halogenated derivatives (e.g., 3-Bromo-5-chloro-2-fluorophenol) require precise reaction conditions to avoid undesired side reactions .

Commercial and Industrial Considerations

  • Pricing: this compound (JPY 23,000/25g) is costlier than 2-Bromo-5-fluorophenol (JPY 18,100/25g) due to higher demand in pharmaceutical R&D .
  • Storage : Requires refrigeration (0–6°C) to prevent decomposition, unlike more stable chloro analogues .
  • Purity : High-purity (>98%) batches are critical for API synthesis to avoid regioisomeric impurities .

Biological Activity

3-Bromo-5-fluorophenol is a phenolic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug discovery, alongside relevant case studies and research findings.

  • Chemical Formula : C₆H₄BrFO
  • Molecular Weight : 191.00 g/mol
  • Appearance : White powder
  • Melting Point : 36 °C to 40 °C

The compound features three distinct functional groups: a hydroxyl group, a bromine atom, and a fluorine atom. These groups contribute to its reactivity and biological activity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Its mechanism of action may include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This property is particularly relevant in the context of developing inhibitors for cancer-related enzymes.
  • Cell Proliferation Modulation : Research indicates that this compound can influence pathways related to cell growth and apoptosis, making it a candidate for anticancer drug development.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Notable findings include:

  • Inhibition of HL-60 Cells : A study demonstrated that derivatives synthesized from this compound exhibited inhibitory effects against human promyelocytic leukemia (HL-60) cell lines, with an IC₅₀ value of approximately 4.07 µM . This suggests that the compound may play a role in developing new anticancer therapies.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Preliminary studies indicate that it may possess bactericidal properties against certain strains of bacteria, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Synthesis of Anticancer Agents :
    • Researchers have utilized this compound as a scaffold for synthesizing various biologically active molecules, including 3,4'-substituted diaryl guanidinium derivatives. These derivatives have been shown to inhibit cancer cell proliferation effectively .
  • Insecticide Development :
    • In studies aimed at developing new insecticides targeting mosquito acetylcholinesterase, compounds derived from this compound were evaluated for their inhibitory activity against this enzyme, highlighting its potential in pest control strategies .

Research Findings

Study Focus Key Findings
Anticancer ActivityDemonstrated IC₅₀ of 4.07 µM against HL-60 cells
Insecticide DevelopmentEvaluated for inhibition of mosquito acetylcholinesterase
Enzyme InteractionPotential to inhibit specific enzymes through active site binding

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 3-Bromo-5-fluorophenol purity and structure?

  • Methodology :

  • Gas Chromatography (GC) : Purity analysis (>95.0% GC) is critical for ensuring reproducibility in reactions. Use a non-polar column (e.g., DB-5) with flame ionization detection (FID) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm substitution patterns. Fluorine (19^{19}F NMR) and bromine isotopes may split signals, requiring high-resolution instruments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (190.99 g/mol) and isotopic patterns for Br/F .
    • Storage : Store at 0–6°C to prevent decomposition, as recommended for halogenated phenols .

Q. How can researchers synthesize this compound, and what intermediates are involved?

  • Synthetic Pathways :

  • Halogenation : Direct bromination of 5-fluorophenol using Br2_2/FeBr3_3 under controlled conditions. Alternatively, electrophilic substitution with N-bromosuccinimide (NBS) in acidic media.
  • Protection-Deprotection : Protect the hydroxyl group (e.g., with TBSCl) before bromination to avoid side reactions .
    • Challenges : Competing bromination at other positions due to fluorine’s ortho/para-directing effects. Monitor reaction progress via TLC or GC-MS.

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The C-Br bond’s polarization facilitates transmetallation with palladium catalysts.
  • Fluorine : Electron-withdrawing nature stabilizes transition states in nucleophilic aromatic substitution (SNAr). Its ortho/para-directing effects compete with bromine’s meta-directing tendencies, requiring regioselective control .
    • Experimental Design : Use Pd(PPh3_3)4_4 or XPhos ligands for Suzuki couplings. Optimize solvent (e.g., DMF/H2_2O) and base (e.g., K2_2CO3_3) to enhance yields .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?

  • Data Analysis Framework :

  • Replication : Repeat experiments under identical conditions (temperature, solvent purity) to verify reproducibility.
  • Byproduct Identification : Use LC-MS or 19^{19}F NMR to detect halogen exchange or dehalogenation products.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity and transition states, aiding mechanistic explanations .
    • Case Study : Discrepancies in bromination yields may stem from trace moisture or competing Friedel-Crafts alkylation. Use anhydrous solvents and molecular sieves .

Q. How can this compound serve as a precursor for functionalized aromatic systems?

  • Applications :

  • Boronic Acid Derivatives : Convert to 3-bromo-5-fluorophenylboronic acid for use in Suzuki couplings. Optimize Miyaura borylation with bis(pinacolato)diboron (B2_2pin2_2) and Pd catalysts .
  • Triflates : Generate trifluoromethanesulfonate esters for Buchwald-Hartwig aminations. Use Tf2_2O and pyridine under inert atmospheres .
    • Stability Considerations : Boronic acids require storage at 0–6°C to prevent protodeboronation .

Q. Methodological Recommendations

  • Experimental Design :

    • Kinetic Studies : Monitor reaction rates via in-situ IR or UV-Vis spectroscopy to assess substituent effects on reactivity.
    • Solvent Screening : Test polar aprotic (DMSO, DMF) vs. ether solvents (THF) to optimize solubility and reaction efficiency.
  • Data Reporting :

    • Include detailed chromatographic conditions (e.g., GC column type, NMR acquisition parameters) to enable cross-lab comparisons.
    • Report melting points (mp) and boiling points (bp) where available, though limited in current literature .

Properties

IUPAC Name

3-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPJGUPQZDEZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619814
Record name 3-Bromo-5-fluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433939-27-6
Record name 3-Bromo-5-fluorophenol
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URL https://comptox.epa.gov/dashboard/DTXSID60619814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluorophenol
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Synthesis routes and methods I

Procedure details

Add aluminum chloride (13.51 g, 101.38 mmol) to 1-benzyloxy-3-bromo-5-fluoro-benzene (9.50 g, 33.79 mmol, prepared according to WO 03/101956) and dimethylaniline (40.96 g, 337.92 mmol) in dichloromethane (84 mL) at −0° C. under nitrogen and stir 10 minutes. Remove ice-bath and stir 2 hours. Add 60 mL 2N hydrochloric acid dropwise. Separate layers and wash the organic layer with 2N hydrochloric acid (4×50 mL). Extract the organic layer with 3N potassium hydroxide (4×50 mL). Acidify with 5N hydrochloric acid and extract with dichloromethane (3×50 mL). Dry the dichloromethane layer (sodium sulfate) and concentrate to give 4.3 g (66.6%) of the desired compound as an oil.
Quantity
13.51 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
40.96 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
66.6%

Synthesis routes and methods II

Procedure details

To a N2 flushed, 2 L four necked flask equipped with a mechanical stirrer, a condenser, a temperature controller and a N2 inlet, was added potassium trimethylsilanolate (225.0 g, 1.75 mol, tech. purify 90%), 1-bromo-3,5-difluorobenzene (96.5 g, 0.5 mol) and diglyme (300 mL). The reaction mixture was heated to 120° C. under N2 for 5 h. After cooling to rt, the heating mantle was replaced with an ice bath. The reaction mixture was acidified with a 3 N HCl solution (600 mL) while keeping the reaction temperature below 30° C. Tertiary butyl methyl ether (1 L) was added and the resulting mixture was stirred below 20° C. for 30 min then transferred to a 5 L separatory funnel. The organic layer was separated and washed with water (3×500 mL), sat. NaCl (500 mL), dried over MgSO4, filtered and concentrated in vacuo to give the crude red solid (145.0 g). The crude material was then distillated at 52-55° C./0.1 mm Hg to yield 3-bromo-5-fluorophenol as a slightly yellow oil (88.0 g, 92% yield). 1H NMR (300 MHz, CDCl3) δ 5.34 (s, H), 6.47-6.52 (m, 1H), 6.77-6.83 (m, 2H).
Name
potassium trimethylsilanolate
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
96.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-3,5-difluorobenzene (30.6 mL, 0.266 mole) and 2-(methylsulfonyl)ethanol (66 g, 0.531 mole) in DMSO (240 mL) was added potassium tert-butoxide (76.6 g, 0.682 mole) at 0° C. The resulting mixture was stirred at room temperature for 3 h and quench with 4N HCl slowly to pH≦1. The desired product was extracted with Et2O (12 L) until no product was detected in the aqueous layer. The Et2O was evaporated under reduced pressure to one third the amount of the solvent and washed with 1N NaOH (12 L). Then, the NaOH solution was adjusted to pH=3 and extracted with Et2O until no desired product was detected in the aqueous layer. The Et2O was evaporated under reduced pressure and passed through an Al2O3 column eluted with Et2O to afford 3-bromo-5-fluorophenol as a colorless oil (48 g, 94% yield). LC-MS 190.33 (M+H); Analytical HPLC=2.26 minutes (0-100% CH3CN in H2O with 0.1% TFA in a 4-min run); 1H NMR (400 MHz, CD3OD) δ ppm 6.88-6.64 (m, 2H), 6.58-6.30 (m, 1H), 4.99 (s, 1H).
Quantity
30.6 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 1-bromo-3-fluoro-5-benzyloxybenzene (110.0 g, 0.39 mol; see step (i) above) and N,N-dimethylaniline (474.0 g, 3.92 mol) in anhydrous CH2Cl2 (1.0 L) at 0° C. was added aluminium chloride (156.0 g, 1.17 mol). After 10 min, the ice bath was removed and the stirring was continued for 2 h. The reaction was quenched by the cautious addition of 3N HCl (600 mL). The layers were separated, and the aqueous layer was extracted with CH2Cl2 (2×150 mL). The combined organic extracts were washed with 2N HCl (250 mL) and H2O (3×250 mL). To the organic layer was added 15% KOH (500 mL), and the layers were separated. The organic layer was further extracted with 2 N KOH (2×70 mL). The combined aqueous layers were washed with CH2Cl2 (3×100 mL) and then acidified with 4N HCl. The aqueous layer was extracted with Et2O (3×125 mL) then, the combined Et2O extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford the sub-title compound (69.0 g, 92%) as a brown oil that was used without further purification.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
474 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods V

Procedure details

To a solution of 1-bromo-3-fluoro-5-methoxybenzene (3.0 g, 0.015 mol) in dry CH2Cl2 (80 mL) under an inert atmosphere and cooled to −30° C. was added 1 M BBr3 (4.27 mL, 0.045 mol) in 21 mL of CH2Cl2 dropwise while maintaining temperature at −30° C. The reaction was stirred for 3 h at 0-5° C. and then the reaction mixture was quenched with aqueous saturated NaHCO3. Water was added and the mixture was extracted with CH2CO2 three times. The organic layer was washed with brine, dried over Na2SO4 and evaporated to dryness to give the title compound (2.54 g, 91%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
4.27 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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